2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one

stereoselective bioreduction Saccharomyces cerevisiae juvenoid precursor

2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one (CAS 37722-64-8), synonymously indexed as 2-(4-methoxybenzyl)-1-cyclohexanone, is an aryl-cyclohexanone ketone (C14H18O2, MW 218.29 g/mol) bearing a 4-methoxybenzyl substituent at the cyclohexanone α-position. First synthesized and characterized within the Czechoslovak juvenoid research program in the 1980s, this compound functions as a prochiral ketone intermediate in the stereoselective synthesis of insect juvenile hormone bioanalogs.

Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
CAS No. 37722-64-8
Cat. No. B12447071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one
CAS37722-64-8
Molecular FormulaC14H18O2
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CC2CCCCC2=O
InChIInChI=1S/C14H18O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h6-9,12H,2-5,10H2,1H3
InChIKeyPTRJPEKVIOARSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one (CAS 37722-64-8): Verified Physicochemical Identity and Research-Grade Procurement Specifications


2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one (CAS 37722-64-8), synonymously indexed as 2-(4-methoxybenzyl)-1-cyclohexanone, is an aryl-cyclohexanone ketone (C14H18O2, MW 218.29 g/mol) bearing a 4-methoxybenzyl substituent at the cyclohexanone α-position [1]. First synthesized and characterized within the Czechoslovak juvenoid research program in the 1980s, this compound functions as a prochiral ketone intermediate in the stereoselective synthesis of insect juvenile hormone bioanalogs [2]. Its computed physicochemical profile—XLogP3-AA of 2.9, zero H-bond donors, two H-bond acceptors, three rotatable bonds, and exact mass of 218.130679813 Da [1]—defines its behavior in both synthetic transformations and biological partitioning.

Why 2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one Cannot Be Generically Substituted by In-Class Cyclohexanone Analogs


Substitution of 2-[(4-methoxyphenyl)methyl]cyclohexan-1-one by closely related aryl-cyclohexanones or 2-substituted cyclohexanones is precluded by the compound's specific stereoelectronic profile during enzymatic and chemocatalytic reductions. Systematic studies of 2-substituted cyclohexanone reduction by Saccharomyces cerevisiae demonstrate that the identity of the C(2)-substituent directly dictates both the diastereoselectivity and the enantiomeric purity of the resulting alcohol products, with ketone 1a (bearing a distinct C(2)-substituent) yielding a fundamentally different stereoisomer distribution with lower enantiomeric purity compared to ketones 1b–1f [1]. The 4-methoxybenzyl group provides a unique combination of steric bulk and electronic character at the α-position that cannot be replicated by the 4-hydroxybenzyl analog—which introduces a hydrogen bond donor that competes in acylation and glycosylation reactions—or by simpler 2-alkyl substituents [2]. Furthermore, the 4-methoxy group serves as a latent phenolic functionality, selectively cleavable to the 4-hydroxy analog for downstream carbamate or ether formation in juvenoid synthesis—a synthetic versatility not available with the free phenol, the ethylene acetal-protected ketone, or the pre-reduced alcohol form [2].

Quantitative Differentiation Evidence for 2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one Against Its Closest Structural Analogs


Saccharomyces cerevisiae Bioreduction: Enantiomeric Purity of Alcohol Products Compared Across 2-Substituted Cyclohexanones

Reduction of 2-[(4-methoxyphenyl)methyl]cyclohexan-1-one by Saccharomyces cerevisiae yields cis-(1S,2S)-(+)-2-(4-methoxybenzyl)-1-cyclohexanol and trans-(1S,2R)-(+)-2-(4-methoxybenzyl)-1-cyclohexanol with optical purities of 91.6 ± 1.0% and 97.5 ± 1.0%, respectively [1]. Under an optimized protocol reported in 2006, enantiomeric purities were improved to ee = 98.5% for the (1S,2S)-enantiomer and ee ≥ 99% for the (1S,2R)-enantiomer [2]. In a systematic comparative study, reduction of ketones 1b–1f (bearing alternative 2-substituents) under identical S. cerevisiae conditions produced products with the (S) absolute configuration at the hydroxyl-bearing chiral center and high but variable enantiomeric purity, whereas ketone 1a (a distinct 2-substituted cyclohexanone) yielded a mixture of cis-(1S,2R)- and trans-(1R,2R)-stereoisomers with substantially lower enantiomeric purity [3]. This demonstrates that the 4-methoxybenzyl substituent at C(2) imparts a specific stereochemical outcome in yeast-mediated reductions that is not generalizable across the 2-substituted cyclohexanone class.

stereoselective bioreduction Saccharomyces cerevisiae juvenoid precursor

4-Methoxy vs. 4-Hydroxy Substituent: Synthetic Versatility as a Latent Phenolic Functionality in Juvenoid Synthesis

The 4-methoxy substituent of 2-[(4-methoxyphenyl)methyl]cyclohexan-1-one functions as a stable protecting group for the phenolic hydroxyl, enabling synthetic transformations at the cyclohexanone carbonyl—including NaBH4 reduction, Koenigs-Knorr glycosylation, and ethylene glycol acetalization—without interference from a free phenol [1]. The 4-hydroxy analog, 2-(4-hydroxybenzyl)-1-cyclohexanone, cannot undergo these same reaction sequences without orthogonal protection, as the free phenolic hydroxyl would compete as a nucleophile in acylation, glycosylation, or carbamoylation steps [2]. Post-transformation, the methyl ether is selectively cleavable—using BBr3 or enzymatic O-demethylation—to unmask the phenol for subsequent carbamate or ether formation, a sequence documented across multiple juvenoid subseries including carbamates, ethers, and glycosidic juvenogens developed over a 20-year research program [3]. The free 4-hydroxy analog, while directly usable for certain coupling reactions, imposes a more restrictive synthetic sequence and cannot serve as a universal entry point for the full diversity of juvenoid derivatives accessible from the methoxy-protected ketone [2][3].

juvenoid synthesis protecting group strategy aryl-cyclohexanone derivatization

Candida antarctica Lipase B Resolution: Cyclohexane vs. Cyclopentane Ring System Enantioselectivity

Racemic 2-(4-methoxybenzyl)-1-cyclohexanols, derived from reduction of the target ketone, were subjected to Candida antarctica lipase B (Novozym 435)-catalyzed transesterification, achieving enantiomeric excess of the product (e.e.p) > 99% for R-cyclohexyl acetates in the initial 1999 protocol [1]. Subsequent optimization—employing elevated temperature (80–100 °C), low water activity (aw < 0.1), and extended-chain acyl donors—achieved total resolution with e.e. > 99.9% at 50% conversion (c = 50%) and an enantioselectivity value E > 2000 [2]. The corresponding 2-(4-methoxybenzyl)-1-cyclopentanols, while also resolved by the same enzyme, exhibited different resolution behavior attributable to the altered ring geometry and conformational flexibility of the five-membered ring; differences observed in the resolution of the four racemic compounds (cis- and trans-cyclohexanols and cyclopentanols) are consistent with the model structure of secondary alcohols accommodated by the Candida antarctica lipase B active site [1]. The high-temperature/low-water-activity conditions required for optimal cyclohexanol resolution were specifically developed for the six-membered ring substrates [2].

Candida antarctica lipase B enantioselective transesterification kinetic resolution

Solanum aviculare vs. Saccharomyces cerevisiae Biotransformation: Differential Ketoreductase Stereoselectivity on a Single Substrate

Biotransformation of 2-[(4-methoxyphenyl)methyl]cyclohexan-1-one by Solanum aviculare plant cell suspension cultures produced cis-(1S,2S)- and cis-(1R,2R)-2-(4-methoxybenzyl)-1-cyclohexanol enantiomers, with higher stereoselectivity for trans-(1S,2R)-enantiomer formation occurring in at least 60% calculated enantiomeric excess [1]. This plant-cell-mediated reduction displays a stereochemical preference profile that is measurably distinct from Saccharomyces cerevisiae reduction of the identical substrate, where cis-(1S,2S) and trans-(1S,2R) products predominate with optical purities of 91.6% and 97.5%, respectively [2]. The ethylene acetal-protected form of the ketone was also metabolized by S. aviculare but followed a different biotransformation pathway, confirming that the free carbonyl is essential for the observed reductive stereoselectivity [3]. No other 2-substituted cyclohexanone has been demonstrated to yield such divergent stereochemical outcomes across evolutionarily distant eukaryotic biocatalytic systems (plant vs. fungus).

plant cell biotransformation Solanum aviculare differential ketoreductase selectivity

Aryl-Cyclohexanone Pharmacophore: Macrophage M1-to-M2 Repolarization Activity of 4-Methoxyphenyl-Containing Derivatives vs. Scaffold Alternatives

A systematic evaluation of nineteen aryl-cyclohexanone diesters, constructed from the aryl-cyclohexanone scaffold to which 2-[(4-methoxyphenyl)methyl]cyclohexan-1-one belongs, identified Compound 4 (diethyl-4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate) as the most potent immunomodulatory derivative [1]. Compound 4 significantly inhibited nitric oxide production in LPS-stimulated RAW 264.7 macrophages and reduced pro-inflammatory cytokines (IL-12p70, TNF-α, IFN-γ, MCP-1, IL-6) while concurrently increasing anti-inflammatory cytokines (IL-4, IL-10, IL-13), effecting a phenotypic switch from M1 (pro-inflammatory) to M2 (anti-inflammatory) macrophage polarization [1]. Mechanistically, Compound 4 increased CD206 (mannose receptor) expression, decreased CD284 (TLR-4) expression, and inhibited NF-κB p65 phosphorylation [1]. A subsequent in vivo preclinical study confirmed the anti-inflammatory efficacy and toxicological safety of the aryl-cyclohexanone chemotype in a murine acute lung injury model, with no acute oral toxicity observed [2]. The conserved 4-methoxyphenyl-cyclohexanone substructure—directly traceable to the target compound as the synthetic precursor—constitutes the pharmacophoric core from which these bioactive derivatives are elaborated; alternative 2-substituted cyclohexanones lacking the 4-methoxyphenyl group would not provide access to this specific anti-inflammatory chemotype.

macrophage polarization anti-inflammatory pharmacophore aryl-cyclohexanone scaffold

Validated Research and Industrial Application Scenarios for 2-[(4-Methoxyphenyl)methyl]cyclohexan-1-one


Enantioselective Biocatalytic Production of Juvenoid Alcohol Intermediates Using Saccharomyces cerevisiae

This compound is the established prochiral substrate for Saccharomyces cerevisiae whole-cell reduction, producing (1S,2S)- and (1S,2R)-2-(4-methoxybenzyl)-1-cyclohexanol with enantiomeric purities up to ≥99% ee under optimized conditions [1]. These chiral alcohols are the direct synthetic precursors to glycosidic juvenogens—insect growth regulators with documented field activity against aphids (Acyrthosiphon pisum, Phorodon humuli), termites (Reticulitermes lucifugus, Prorhinotermes simplex), and stored-product pests (Tribolium castaneum) [2]. The availability of published reduction protocols with validated optical purity outcomes (91.6% to ≥99% depending on protocol generation) makes this compound the defined starting material for laboratories developing biorational insect control agents [1][2].

Multi-Step Juvenoid Derivatization via Latent Phenol Synthetic Strategy

The 4-methoxy substituent permits orthogonal synthetic manipulation of the cyclohexanone carbonyl—including NaBH4 reduction, Koenigs-Knorr glycosylation to β-D-glucopyranosides and β-D-galactopyranosides, and ethylene glycol acetalization—without interference from a free phenolic hydroxyl [3]. Post-transformation methyl ether cleavage (BBr3 or enzymatic O-demethylation) unmasks the phenol for carbamate, ether, or ester formation, yielding bioactive juvenoids such as the W-328 carbamate series with demonstrated efficacy against termite species including Reticulitermes santonensis, R. flaviceps, and Coptotermes formosanus [2]. This synthetic sequence is not accessible from the free 4-hydroxy analog without additional protection/depletion steps that reduce overall yield and increase synthetic complexity [3].

Differential Ketoreductase Selectivity Probe for Biocatalyst Characterization

The compound's distinct stereochemical reduction outcomes with Saccharomyces cerevisiae (fungal) vs. Solanum aviculare (plant) cell cultures—yielding a ~37 percentage-point difference in enantiomeric excess for the same trans-(1S,2R) product (≥60% ee vs. 97.5% optical purity)—qualify it as a uniquely informative diagnostic substrate for benchmarking novel ketoreductase enzymes, whole-cell biocatalysts, or engineered reductase variants [4][5]. The established baseline data across two evolutionarily divergent eukaryotic systems provides a calibrated reference range against which new biocatalytic platforms can be quantitatively compared [4].

Aryl-Cyclohexanone Pharmacophore Entry Point for Anti-Inflammatory Drug Discovery

As the conserved 4-methoxyphenyl-cyclohexanone core from which macrophage-repolarizing aryl-cyclohexanone diesters are synthesized, this compound is the essential starting material for structure-activity relationship (SAR) studies targeting M1-to-M2 macrophage polarization [6]. The demonstrated in vitro immunomodulatory profile (reduction of IL-12p70, TNF-α, IFN-γ, MCP-1, IL-6; increase of IL-4, IL-10, IL-13; CD206 upregulation; NF-κB p65 inhibition) and in vivo safety profile (no acute oral toxicity, efficacy in murine acute lung injury model) of the aryl-cyclohexanone chemotype support further medicinal chemistry exploration using this ketone as the foundational synthetic building block [6][7].

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